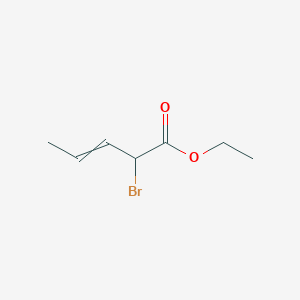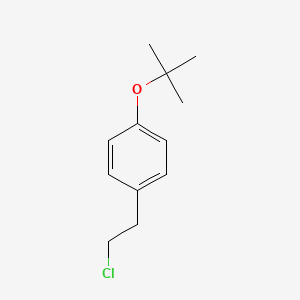
Ethyl 2-bromopent-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromopent-3-enoate is an organic compound with the molecular formula C7H11BrO2. It is an ester derived from the reaction of ethyl alcohol and 2-bromopent-3-enoic acid. This compound is of interest due to its unique structure, which includes a bromine atom and a double bond, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-bromopent-3-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl pent-3-enoate. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in this compound allows it to participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Addition Reactions: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Substitution: Ethyl 2-hydroxypent-3-enoate, ethyl 2-cyanopent-3-enoate.
Addition: 2,3-dibromopentanoate, 2-bromo-3-chloropentanoate.
Elimination: Pent-2-en-1-yl ethanoate.
科学研究应用
Ethyl 2-bromopent-3-enoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form diverse chemical structures.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of ethyl 2-bromopent-3-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in its structure make it a reactive intermediate. In biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways depend on the specific context of its use.
相似化合物的比较
Ethyl 2-bromopent-3-enoate can be compared with other similar compounds such as:
Ethyl 2-chloropent-3-enoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-iodopent-3-enoate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Ethyl 2-fluoropent-3-enoate: Fluorine substitution results in significantly different electronic properties and reactivity.
Uniqueness: The presence of a bromine atom and a double bond in this compound provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
154870-13-0 |
|---|---|
分子式 |
C7H11BrO2 |
分子量 |
207.06 g/mol |
IUPAC 名称 |
ethyl 2-bromopent-3-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3 |
InChI 键 |
JAQMCFDDCKBWFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C=CC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)





![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)

![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)

![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
